molecular formula C12H16N2O2 B11888394 (4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone

(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone

Cat. No.: B11888394
M. Wt: 220.27 g/mol
InChI Key: QELUHMDZTWXKOL-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 4-hydroxyphenylmethanol .

Scientific Research Applications

(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as myeloperoxidase and cyclooxygenase. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)(1-methylpiperazin-2-yl)methanone is unique due to its specific structural features and the presence of both hydroxyl and piperazine groups, which contribute to its diverse pharmacological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(4-hydroxyphenyl)-(1-methylpiperazin-2-yl)methanone

InChI

InChI=1S/C12H16N2O2/c1-14-7-6-13-8-11(14)12(16)9-2-4-10(15)5-3-9/h2-5,11,13,15H,6-8H2,1H3

InChI Key

QELUHMDZTWXKOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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